molecular formula C14H13ClN2O4S B5822871 N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE

N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B5822871
M. Wt: 340.8 g/mol
InChI Key: XPGXQHGCSABWPY-UHFFFAOYSA-N
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Description

N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that combines a chlorophenyl group with a nitrobenzene sulfonamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.

    Alkylation: The final step involves the alkylation of the sulfonamide with 2-(3-chlorophenyl)ethyl bromide under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (e.g., amines, alcohols), polar aprotic solvents (e.g., DMF)

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

    Reduction: Formation of N-[2-(3-CHLOROPHENYL)ETHYL]-4-AMINOBENZENE-1-SULFONAMIDE

    Substitution: Formation of various substituted sulfonamides

    Oxidation: Formation of oxidized derivatives of the chlorophenyl group

Scientific Research Applications

N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Protein Binding: It can bind to proteins, altering their function and activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE
  • N-[2-(3-BROMOPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE
  • N-[2-(3-CHLOROPHENYL)ETHYL]-4-AMINOBENZENE-1-SULFONAMIDE

Uniqueness

N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of a chlorophenyl group and a nitrobenzene sulfonamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-12-3-1-2-11(10-12)8-9-16-22(20,21)14-6-4-13(5-7-14)17(18)19/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGXQHGCSABWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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